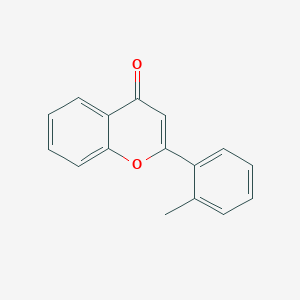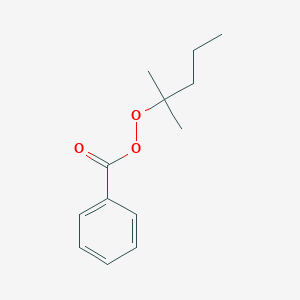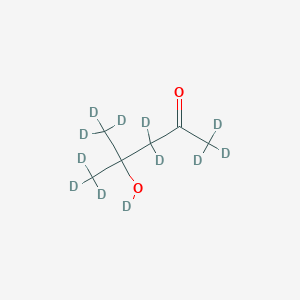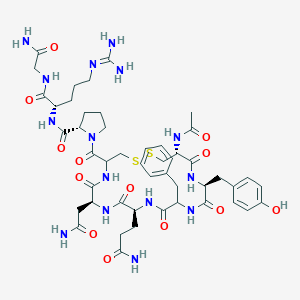
Chlorhydrate d'acide 3-mercapto-2-(méthylamino)propanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
3-Mercapto-2-(methylamino)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in the biosynthesis of siderophores and other biologically active compounds.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development.
Industry: Used in the production of various chemical products and as a reagent in analytical chemistry.
Mécanisme D'action
Target of Action
It is used as an intermediate in the preparation of analogs of pyochelin , a siderophore of Pseudomonas aeruginosa . Siderophores are iron-chelating compounds that play a crucial role in the survival and virulence of bacteria in iron-limited environments .
Mode of Action
As an intermediate in the synthesis of pyochelin analogs, it may interact with iron ions and facilitate their uptake by bacteria .
Biochemical Pathways
The compound likely participates in the iron acquisition pathways of bacteria, given its role in the synthesis of pyochelin analogs . Pyochelin and its analogs bind to ferric ions (Fe3+) and facilitate their transport into bacterial cells, supporting various biochemical processes .
Result of Action
As an intermediate in the synthesis of pyochelin analogs, it may contribute to the survival and virulence of bacteria in iron-limited environments .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions could potentially influence the action, efficacy, and stability of 3-Mercapto-2-(methylamino)propanoic acid hydrochloride .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mercapto-2-(methylamino)propanoic acid hydrochloride typically involves the reaction of L-cysteine with methylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as its hydrochloride salt . The reaction conditions include maintaining a temperature of around 0-5°C and a pH of 7-8 to ensure the stability of the product .
Industrial Production Methods
Industrial production of 3-Mercapto-2-(methylamino)propanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product . The product is then purified through crystallization and drying processes to obtain the final compound in solid form .
Analyse Des Réactions Chimiques
Types of Reactions
3-Mercapto-2-(methylamino)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group (-SH) can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The amino group (-NH2) can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of N-substituted derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Cysteine: A naturally occurring amino acid with a similar thiol group.
N-Acetylcysteine: A derivative of cysteine used as a medication and supplement.
DL-Penicillamine: A chelating agent with a similar thiol group.
Uniqueness
3-Mercapto-2-(methylamino)propanoic acid hydrochloride is unique due to its combination of a thiol group and a methylamino group, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in scientific research .
Propriétés
Numéro CAS |
14344-46-8 |
|---|---|
Formule moléculaire |
C4H10ClNO2S |
Poids moléculaire |
171.65 g/mol |
Nom IUPAC |
(2R)-2-(methylamino)-3-sulfanylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO2S.ClH/c1-5-3(2-8)4(6)7;/h3,5,8H,2H2,1H3,(H,6,7);1H/t3-;/m0./s1 |
Clé InChI |
SFZVXTJDDOYGIS-DFWYDOINSA-N |
SMILES |
CNC(CS)C(=O)O.Cl |
SMILES isomérique |
CN[C@@H](CS)C(=O)O.Cl |
SMILES canonique |
CNC(CS)C(=O)O.Cl |
Synonymes |
L-N-Methyl-cysteine Hydrochloride; N-Methyl-L-cysteine Hydrochloride; L-N-Methylcysteine Hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















